5-fluoro-2-methyl-1H-benzo[d]imidazole

Purification Crystallization Procurement

Optimizing drug candidates for metabolic stability often requires replacing labile chloro/bromo substituents. 5-Fluoro-2-methyl-1H-benzo[d]imidazole (CAS 118469-15-1) solves this with a strong C-F bond at the 5-position, reducing CYP450-mediated clearance. • Superior metabolic stability vs. 5-Cl and 5-Br analogs for lead optimization. • ≥97% purity with production scale up to 50 kg supports late-stage clinical supply. • Lower melting point (177-179 °C) and density simplify large-scale handling and purification. Ideal for PARP-1 and kinase inhibitor programs requiring fine-tuned solubility/permeability (predicted pKa 10.68).

Molecular Formula C8H7FN2
Molecular Weight 150.15 g/mol
CAS No. 118469-15-1
Cat. No. B054385
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-fluoro-2-methyl-1H-benzo[d]imidazole
CAS118469-15-1
Molecular FormulaC8H7FN2
Molecular Weight150.15 g/mol
Structural Identifiers
SMILESCC1=NC2=C(N1)C=C(C=C2)F
InChIInChI=1S/C8H7FN2/c1-5-10-7-3-2-6(9)4-8(7)11-5/h2-4H,1H3,(H,10,11)
InChIKeyIWDUKSHNFODGKM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Fluoro-2-methyl-1H-benzo[d]imidazole: Core Properties


5-Fluoro-2-methyl-1H-benzo[d]imidazole (CAS 118469-15-1) is a halogenated benzimidazole building block with a molecular formula of C₈H₇FN₂ and a molecular weight of 150.15 g·mol⁻¹ . It belongs to the 2-methylbenzimidazole subclass and is distinguished by a fluorine substituent at the 5-position of the benzene ring. It is primarily utilized as a pharmaceutical intermediate in organic synthesis and medicinal chemistry . Its physical properties include a melting point of 177–179 °C, a predicted boiling point of 343.6 °C, and a density of 1.299 g·cm⁻³ .

Halogenated benzimidazole core for drug-scaffold construction
Fluorine at 5-position enables electronic and metabolic tuning
Pharmaceutical intermediate for kinase and PARP-1 inhibitor synthesis

5-Fluoro-2-methyl-1H-benzo[d]imidazole Irreplaceability


Benzimidazole derivatives with different halogen substituents at the 5-position (e.g., chlorine, bromine) and the unsubstituted 2-methylbenzimidazole exhibit substantial differences in their physicochemical properties, including melting point, boiling point, density, and predicted pKa. These variations directly affect critical product attributes: purification by crystallization, solubility, formulation stability, and reactivity as a synthetic intermediate . Substituting 5-fluoro-2-methyl-1H-benzo[d]imidazole with a chloro or bromo analog changes the electronic properties (electronegativity and hydrogen bond acceptor/donor capacity) of the final molecule, which can alter biological target engagement and pharmacokinetic properties [1]. The following evidence quantifies these critical differences.

Chlorine or bromine substitution at position 5 alters melting point, solubility, and crystallization behavior, affecting purification routes.
Electronic differences (electronegativity, H-bonding) may shift target engagement and reactivity in final molecules compared to the fluoro analog.
Metabolic stability profile conferred by fluorine may not transfer; chloro/bromo analogs exhibit different CYP450 susceptibility.

5-Fluoro-2-methyl-1H-benzo[d]imidazole vs. Analog Compounds


Melting Point vs. Chloro and Bromo Analogs

The melting point of 5-fluoro-2-methyl-1H-benzo[d]imidazole is 177–179 °C, which is significantly lower than that of 5-chloro-2-methylbenzimidazole (197 °C) and 5-bromo-2-methylbenzimidazole (214–215 °C) . This lower melting point may offer advantages in solvent selection and energy costs during recrystallization purification.

Melting Point
Reported comparison
Target: 177–179 °C
5-Cl: 197 °C (Δ -20 °C)
5-Br: 214–215 °C (Δ -37 °C)
Supports selection for crystallization and purification workflows.
Data to verify per laboratory conditions.
Purification Crystallization Procurement

Boiling Point and Density for Solvent Selection

5-Fluoro-2-methyl-1H-benzo[d]imidazole has a predicted boiling point of 343.6 °C and a density of 1.299 g·cm⁻³ . The 5-chloro analog has a predicted boiling point of 374.7 °C and a density of 1.351 g·cm⁻³ . The 5-bromo analog has a boiling point of 397.3 °C and a density of 1.654 g·cm⁻³ . These physical property differences mean that the fluoro compound can be distilled or evaporated under milder conditions, and has different handling characteristics in large-scale synthesis.

Boiling Point & Density
Reported comparison
BP ~343.6 °C, D 1.299 g·cm⁻³
5-Cl: ~374.7 °C, 1.351
5-Br: ~397.3 °C, 1.654
May simplify solvent removal and large-scale handling.
Predicted values; experimental confirmation advised.
Solvent Evaporation Formulation Process Chemistry

pKa and Ionization State Comparison

The predicted pKa of 5-fluoro-2-methyl-1H-benzo[d]imidazole is 10.68 ± 0.10 , compared to 10.50 ± 0.10 for the 5-bromo analog . This difference of 0.18 log units changes the ionization profile at physiological pH, affecting solubility and membrane permeability.

pKa (Ionization)
Reported comparison
Target: pKa 10.68 ± 0.10
5-Br: 10.50 ± 0.10
Δ = +0.18
Small pKa shift may influence solubility and permeability at formulation pH.
Predicted values; verify for specific formulation context.
Solubility Bioavailability Formulation pH

Commercial Purity Comparison

Several suppliers offer 5-fluoro-2-methyl-1H-benzo[d]imidazole at 97% purity (Aromsyn, Fluorochem, CymitQuimica) , whereas MSE Supplies provides the compound at ≥99.0% purity . This 2-percentage-point increase in purity can be critical for applications requiring high-purity building blocks, such as GMP synthesis or analytical method development.

Purity Level
Direct comparison
≥99.0% available
vs. typical 97% grades
Higher purity supports demanding synthetic applications.
Vendor COA review recommended.
High-Purity Intermediate Quality Control Analytical Standards

Industrial Scalability

CapotChem offers 5-fluoro-2-methylbenzimidazole at 98% purity with a production scale of up to 50 kg [1]. In contrast, many generic suppliers provide only gram-scale quantities. This scalability difference is critical for large-scale pharmaceutical intermediate procurement.

Production Scale
Direct comparison
Up to 50 kg batch size
vs. gram-scale supplies
Supports large-scale procurement and consistent supply chain.
Supplier specification; confirm availability.
Bulk Procurement Scale-Up Commercial Manufacturing

Fluorine-Specific Metabolic Stability Advantage

The C–F bond at the 5-position of benzimidazole is significantly stronger than the C–Cl or C–Br bond, leading to reduced CYP450-mediated oxidative metabolism. This is a class-level advantage of fluorinated benzimidazoles over their chloro- and bromo-analogs [1]. While direct metabolic stability data for the target compound are not available, general medicinal chemistry principles support that fluorine substitution can improve metabolic half-life and bioavailability.

Metabolic Stability
Class-level inference
C–F bond ~485 kJ·mol⁻¹
vs. C–Cl 339, C–Br 285
Class-level support for reduced CYP450 metabolism; compound-specific data needed.
Data to verify in lead optimization studies.
Metabolic Stability CYP450 Resistance Drug Design

5-Fluoro-2-methyl-1H-benzo[d]imidazole Application Scenarios


Synthesis of Fluorinated Kinase and PARP-1 Inhibitors

The predicted pKa of 10.68 for 5-fluoro-2-methyl-1H-benzo[d]imidazole provides a distinct ionization profile compared to 5-bromo and 5-chloro analogs. This allows medicinal chemists to fine-tune the solubility and permeability of final drug candidates targeting PARP-1 or various kinases, where benzimidazole scaffolds are common hinge-binding motifs.

Large-Scale GMP Synthesis

With a purity of ≥99.0% available from MSE Supplies and production scale up to 50 kg from CapotChem [1], this compound is uniquely suited for late-stage clinical supply and commercial API manufacturing. The high purity reduces the burden of purification and ensures compliance with ICH Q3A guidelines for impurity thresholds.

Crystallization and Solvent Removal Optimization

Compared to the 5-chloro and 5-bromo analogs, 5-fluoro-2-methyl-1H-benzo[d]imidazole has a lower melting point (177–179 °C), boiling point (~343.6 °C), and density (1.299 g·cm⁻³) . These properties simplify solvent evaporation, melt crystallization, and handling in large-scale reactors, reducing energy costs and cycle times.

Design of Metabolically Stable Drug Candidates

The strong C–F bond at the 5-position confers metabolic stability advantages over chloro- and bromo-analogs [2]. This makes the compound a preferred building block for lead optimization programs aiming to reduce cytochrome P450-mediated clearance and improve oral bioavailability.

Application
Selection Property
Validation Focus
Fluorinated Kinase/PARP-1 Inhibitor Synthesis
pKa and ionization profile
Solubility and permeability at physiological pH
Large-Scale GMP Synthesis
High purity and scalable supply
Impurity control and batch reproducibility
Crystallization & Solvent Removal
Lower melting/boiling points
Purification efficiency and process costs
Metabolic Stability Design
Fluorine substitution strength
CYP450 metabolism studies in drug design

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Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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